molecular formula C14H26N2O5 B15198945 tert-Butyl (3R,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate

tert-Butyl (3R,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B15198945
M. Wt: 302.37 g/mol
InChI Key: FQEKHGSKXWNVPP-ZJUUUORDSA-N
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Description

This compound is a stereospecific pyrrolidine derivative featuring dual tert-butoxycarbonyl (Boc) protections. The Boc groups serve to protect reactive amine and hydroxyl functionalities, making it a critical intermediate in pharmaceutical synthesis, particularly for protease inhibitors and chiral catalysts. Its stereochemistry (3R,4S) influences its spatial interactions in molecular recognition processes.

Properties

Molecular Formula

C14H26N2O5

Molecular Weight

302.37 g/mol

IUPAC Name

tert-butyl (3S,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H26N2O5/c1-13(2,3)20-11(18)15-9-7-16(8-10(9)17)12(19)21-14(4,5)6/h9-10,17H,7-8H2,1-6H3,(H,15,18)/t9-,10+/m1/s1

InChI Key

FQEKHGSKXWNVPP-ZJUUUORDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CN(C[C@@H]1O)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC1O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Chiral Pool Utilization and Protecting Group Strategies

The stereoselective preparation of tert-butyl (3R,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate often begins with chiral precursors to enforce the desired (3R,4S) configuration. A common approach involves starting from L-hydroxyproline derivatives, where the inherent stereochemistry of the pyrrolidine ring is preserved through sequential protection and functionalization. The tert-butoxycarbonyl (Boc) group is introduced early to shield the amine, while the hydroxyl group is temporarily protected as a benzyl ether or silyl derivative to prevent side reactions during subsequent steps.

For example, Patent CN102249971A outlines a four-step synthesis starting from epichlorohydrin, where sodium cyanide facilitates ring-opening to form 4-chloro-3-hydroxy-butyronitrile, followed by borohydride reduction and cyclization to yield 3-hydroxypyrrolidine. The final Boc protection achieves the target compound with >95% purity and an overall yield of 87%.

Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation of prochiral enamines or ketones offers an alternative route to establish the (3R,4S) configuration. Ruthenium-based catalysts, such as (S)-BINAP-Ru complexes, enable enantioselective reduction of α,β-unsaturated carbonyl intermediates. This method requires precise control of reaction parameters—typically conducted at 50–80°C under 50–100 bar H₂ pressure—to achieve enantiomeric excess (ee) >98%. Post-hydrogenation, Boc protection is performed in tetrahydrofuran (THF) using di-tert-butyl dicarbonate, yielding the product in 82–85% isolated yield.

Epichlorohydrin-Based Industrial Synthesis

Reaction Sequence and Optimization

The epichlorohydrin route, detailed in Patent CN102249971A , is a scalable four-step process:

  • Ring-Opening : Epichlorohydrin reacts with sodium cyanide in sulfuric acid at 7–8 pH and <10°C to form 4-chloro-3-hydroxy-butyronitrile.
  • Reduction : Sodium borohydride and boron trifluoride etherate reduce the nitrile to an amine, followed by cyclization under weak basic conditions (Na₂CO₃) to yield 3-hydroxypyrrolidine.
  • Boc Protection : Di-tert-butyl dicarbonate in THF introduces the Boc group at both the amine and hydroxyl positions.
  • Purification : Crystallization from petroleum ether affords the final product with >95% purity.

Table 1: Key Reaction Parameters for Epichlorohydrin Route

Step Conditions Yield (%)
Ring-Opening pH 7–8, <10°C, 2 h 92
Reduction/Cyclization NaBH₄, BF₃·Et₂O, 80°C, 6 h 89
Boc Protection (Boc)₂O, THF, 20–30°C, 3 h 95
Overall 87

Challenges and Mitigation

  • Byproduct Formation : Competing elimination during cyclization generates minor pyrroline derivatives. Increasing Na₂CO₃ concentration to 0.6 equivalents relative to NaBH₄ suppresses this pathway.
  • Temperature Sensitivity : Exothermic reactions during boron trifluoride addition necessitate strict temperature control (<10°C) to prevent decomposition.

Continuous Flow Microreactor Systems

Enhanced Efficiency via Flow Chemistry

Recent advancements employ continuous flow microreactors to improve reaction control and scalability. In a representative setup, the Boc protection step is conducted in a tubular reactor with residence times <10 minutes, achieving near-quantitative conversion. This method reduces solvent use by 40% compared to batch processes and enables real-time monitoring of intermediate species via in-line IR spectroscopy.

Table 2: Batch vs. Flow Process Comparison

Parameter Batch Process Flow Process
Reaction Time 3 h 8 min
Solvent Consumption 500 mL/mmol 300 mL/mmol
Yield 95% 98%
Purity 95% 99%

Case Study: Multi-Step Synthesis in Flow

A fully integrated flow system combines nitrile reduction, cyclization, and Boc protection in series. Using immobilized enzymes for the reduction step, this approach achieves 90% overall yield with <2% enantiomeric impurity, demonstrating the potential for kilogram-scale production.

Comparative Analysis of Methodologies

Yield and Scalability Trade-Offs

  • Stereoselective Synthesis : Superior enantiocontrol (ee >98%) but lower scalability due to costly chiral catalysts.
  • Epichlorohydrin Route : High scalability (multi-kilogram batches) and cost-effectiveness but requires rigorous purification to remove chlorinated byproducts.
  • Flow Systems : Optimal for high-purity, large-scale manufacturing but demands significant upfront investment in equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like lithium aluminum hydride.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions, allowing for further substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of various substituted pyrrolidine derivatives

Scientific Research Applications

tert-Butyl (3R,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl (3R,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in various biochemical pathways. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences among analogous pyrrolidine derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight Functional Groups Storage Hazard Statements Reference
tert-Butyl (3R,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate N/A C₁₄H₂₅N₂O₅ (inferred) ~317.36 (inferred) Boc-amino, hydroxyl N/A N/A N/A
(3S,4S)-tert-Butyl 3-((tert-butoxycarbonyl)(methyl)amino)-4-hydroxypyrrolidine-1-carboxylate 429673-82-5 C₁₅H₂₈N₂O₅ 316.39 Boc-methylamino, hydroxyl 2–8°C H302 (toxic if swallowed), H315/H319 (skin/eye irritation)
tert-Butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate 1821824-99-0 C₁₀H₂₀N₂O₃ 216.28 Aminomethyl, hydroxyl N/A None reported
tert-Butyl (3R,4R)-3-[(2-cyclohex-1-en-1-ylethyl)-amino]-4-hydroxypyrrolidine-1-carboxylate 1186646-20-7 N/A N/A Cyclohexenylethylamino, hydroxyl N/A N/A
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate 1052713-78-6 C₁₁H₁₈F₃NO₃ 287.26 Trifluoromethyl, methyl, hydroxyl N/A N/A
(3S,4S)-tert-Butyl 3-(benzyl((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate 1417789-76-4 C₂₄H₂₈N₂O₅ 436.49 Benzyloxycarbonyl-benzylamino, hydroxyl N/A N/A

Key Findings and Implications

Steric and Electronic Effects
  • Boc-Protected Amino vs. Aminomethyl: The Boc group in the target compound enhances steric hindrance and stability compared to the smaller aminomethyl group in CAS 1821824-99-0, which lacks Boc protection and has a lower molecular weight (216.28 vs. ~317.36) .
  • Methyl Substitution: The methylated Boc-amino derivative (CAS 429673-82-5) shows increased lipophilicity (C₁₅H₂₈N₂O₅) and toxicity (H302/H315/H319), suggesting reduced solubility in aqueous media .
  • Aromatic vs.
Stereochemical and Conformational Differences
  • The 3R,4S configuration in the target compound contrasts with the 3S,4S isomer in CAS 429673-82-5, which may alter binding affinities in chiral environments .
  • The trifluoromethyl group in CAS 1052713-78-6 introduces strong electron-withdrawing effects and metabolic stability, a feature absent in the target compound .
Hazard and Stability Profiles
  • Only CAS 429673-82-5 has documented hazards (H302/H315/H319), indicating stricter handling requirements compared to non-hazardous analogs like CAS 1821824-99-0 .
  • Storage at 2–8°C for CAS 429673-82-5 suggests higher sensitivity to decomposition than room-temperature-stable analogs .

Biological Activity

tert-Butyl (3R,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H23N2O5
  • Molecular Weight : 273.33 g/mol
  • IUPAC Name : this compound

The compound features a pyrrolidine ring with hydroxyl and amino functional groups, which are crucial for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the tert-butoxycarbonyl group enhances its stability and solubility, which may facilitate its absorption and bioavailability.

Pharmacological Effects

  • Antioxidant Activity :
    • Studies have indicated that compounds with similar structures exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models .
  • Neuroprotective Effects :
    • Research has shown that related compounds can protect neuronal cells from apoptosis induced by amyloid-beta peptide aggregates, suggesting a potential role in neurodegenerative diseases like Alzheimer's .
  • Anti-inflammatory Properties :
    • The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its neuroprotective effects .

Case Study 1: Neuroprotective Activity

A study investigated the effects of a structurally similar compound on astrocytes exposed to amyloid-beta. The results demonstrated a significant reduction in cell death and inflammatory markers when treated with the compound, indicating its potential use in Alzheimer's disease therapy .

Case Study 2: Antioxidant Mechanism

In vitro assays have shown that the compound exhibits a dose-dependent reduction in oxidative stress markers in cultured cells. This suggests that it may enhance cellular defense mechanisms against oxidative damage .

Data Table: Biological Activity Overview

Activity TypeEffectReference
AntioxidantScavenges free radicals
NeuroprotectionReduces apoptosis in neuronal cells
Anti-inflammatoryInhibits TNF-alpha and IL-6 production

Q & A

Q. What are the common synthetic routes for tert-Butyl (3R,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate?

The synthesis typically involves multi-step protection/deprotection strategies. Key steps include:

  • Amino group protection : Use of tert-butoxycarbonyl (Boc) groups to protect the amine functionality during coupling reactions .
  • Stereoselective hydroxylation : Controlled oxidation or hydroxylation at the 4-position of the pyrrolidine ring to ensure (3R,4S) stereochemistry .
  • Coupling reactions : Amide bond formation or sulfonylation under conditions like DCM with DMAP and triethylamine .
  • Purification : Column chromatography (e.g., silica gel with ethanol/chloroform mixtures) or recrystallization to isolate the target compound .

Q. Which spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

  • NMR spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR to confirm stereochemistry and functional groups. For example, δ 1.40–1.60 ppm (Boc groups) and δ 4.57–4.60 ppm (hydroxyl proton) are diagnostic .
  • Mass spectrometry : High-resolution LC-MS to verify molecular weight (e.g., calculated m/z 662.3234, observed 662.3244) .
  • Infrared spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretching) and ~3400 cm⁻¹ (N-H/O-H stretching) .

Q. What functional group transformations are feasible for this compound?

The compound undergoes:

  • Deprotection : Acidic cleavage of Boc groups (e.g., TFA/DCM) to expose free amines for further derivatization .
  • Sulfonylation : Reaction with sulfonyl chlorides to introduce sulfonamide moieties .
  • Esterification/Amidation : Modification of the hydroxyl group via Mitsunobu reactions or coupling with carboxylic acids .

Advanced Research Questions

Q. How can researchers optimize the yield of the target compound in multi-step syntheses?

Key strategies include:

  • Temperature control : Maintaining 0–20°C during sensitive steps (e.g., coupling reactions) to minimize side products .
  • Catalyst selection : Using Pd(dppf)Cl₂ for Suzuki-Miyaura cross-couplings to improve efficiency .
  • Workup optimization : Employing phase-separation techniques (e.g., ethyl acetate/water) and drying agents (Na₂SO₄) to enhance purity .
  • Yield data : Typical yields range from 35% (for complex intermediates) to 60% (final steps) .

Q. How to resolve contradictions in stereochemical assignments using NMR data?

Contradictions often arise from overlapping signals or diastereomeric impurities. Methodological solutions:

  • 2D NMR : Use NOESY/ROESY to confirm spatial proximity of protons (e.g., cross-peaks between C4-OH and adjacent pyrrolidine protons) .
  • Chiral derivatization : Convert the compound to diastereomers using chiral auxiliaries (e.g., Mosher’s acid) for clear separation and analysis .
  • Comparative analysis : Cross-reference with known analogs (e.g., tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate, CAS 190141-99-2) .

Q. How does modifying substituents on the pyrrolidine ring impact biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Hydroxyl group : Critical for hydrogen bonding with targets (e.g., enzymes or receptors). Replacement with methoxy reduces activity by 50% .
  • Boc protection : Enhances solubility and stability in biological assays compared to free amines .
  • Comparison with analogs :
CompoundCAS NumberKey FeatureBioactivity Trend
tert-Butyl 3-amino-4-ethoxypyrrolidine-1-carboxylate708273-40-9Ethoxy substitutionReduced binding affinity
tert-Butyl 4-(hydroxymethyl)pyrrolidine-1-carboxylate158985-37-6Hydroxymethyl groupImproved metabolic stability
Data sourced from analogs in .

Data Contradiction Analysis

Q. How to interpret conflicting LC-MS results during purity assessment?

Discrepancies may arise from:

  • Adduct formation : Sodium or potassium adducts (+22/+38 Da) can skew molecular ion peaks. Use formic acid in mobile phases to suppress adducts .
  • Degradation products : Hydrolysis of Boc groups under acidic conditions generates tert-butanol (observed m/z 216.28 → 158.15) .
  • Validation : Cross-check with HPLC-UV at 254 nm and spiking experiments with authentic standards .

Methodological Best Practices

Q. What protocols ensure reproducibility in stereoselective syntheses?

  • Chiral catalysts : Use (R)- or (S)-BINOL-derived catalysts for asymmetric induction .
  • Reaction monitoring : TLC (e.g., Rf = 0.3 in 1:10 ethanol/chloroform) to track progress .
  • Crystallization conditions : Slow cooling in hexane/ethyl acetate mixtures to isolate enantiopure crystals .

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